molecular formula C21H18N6O4S B2923989 2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 1020502-43-5

2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide

Cat. No. B2923989
CAS RN: 1020502-43-5
M. Wt: 450.47
InChI Key: WCYFANVDPYBUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a useful research compound. Its molecular formula is C21H18N6O4S and its molecular weight is 450.47. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity and Coordination Complexes

Research indicates that pyrazole-acetamide derivatives exhibit significant antioxidant activity. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been shown to present notable antioxidant properties, as determined by various assays such as DPPH, ABTS, and FRAP. These findings suggest the potential utility of similar structures in developing antioxidants or therapeutic agents targeting oxidative stress-related pathologies (Chkirate et al., 2019).

Antimicrobial Applications

The antimicrobial potential of compounds featuring the 1,3,4-oxadiazole core, akin to the structure of interest, has been documented. Synthesis and evaluation of new 2-amino-1,3,4-oxadiazole derivatives have shown significant activity against Salmonella typhi, highlighting the potential of these structures in developing new antimicrobial agents (Salama, 2020).

Anti-inflammatory and Analgesic Activities

Heterocyclic compounds such as 1,3,4-oxadiazole and pyrazole derivatives have been explored for their pharmacological potential, showing promising results in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational and pharmacological evaluations suggest that these compounds can effectively bind to targets like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are critical in the inflammatory response, underscoring their potential as leads for anti-inflammatory drugs (Faheem, 2018).

Potential in Cancer Therapy

The structural motifs present in the compound of interest are also found in molecules investigated for antitumor activities. Novel antitumor acetamide, pyrrole, and other derivatives containing biologically active pyrazole moieties have demonstrated efficacy against various cancer cell lines. This suggests that structurally related compounds, including the one , may have potential applications in cancer research and therapy, indicating a promising avenue for further investigation into their therapeutic efficacy (Alqasoumi et al., 2009).

properties

IUPAC Name

2-[5-amino-3-methylsulfanyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O4S/c1-32-21-17(20-24-19(26-31-20)12-5-3-2-4-6-12)18(22)27(25-21)10-16(28)23-13-7-8-14-15(9-13)30-11-29-14/h2-9H,10-11,22H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYFANVDPYBUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3)N)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide

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